4-[(4-nitrophenyl)carbamoyl]butanoic Acid
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Overview
Description
4-[(4-Nitrophenyl)carbamoyl]butanoic Acid is an organic compound that belongs to the class of glutaric acid amides It is characterized by the presence of a nitrophenyl group attached to a carbamoyl moiety, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenyl)carbamoyl]butanoic Acid typically involves the reaction of 4-nitroaniline with glutaric anhydride. The reaction is carried out in an organic solvent such as toluene, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, solvent volume, and reaction time, are optimized to ensure maximum yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Nitrophenyl)carbamoyl]butanoic Acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 4-[(4-Aminophenyl)carbamoyl]butanoic Acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Glutaric acid and 4-nitroaniline.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)carbamoyl]butanoic Acid and its derivatives involves interactions with specific molecular targets. For instance, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: This compound has a chlorophenyl group instead of a nitrophenyl group.
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid: This derivative contains two chlorine atoms on the phenyl ring and has shown potential as an anti-cancer and anti-leishmanial agent.
Uniqueness: 4-[(4-Nitrophenyl)carbamoyl]butanoic Acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced or substituted, allowing for the synthesis of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
5-(4-nitroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-10(2-1-3-11(15)16)12-8-4-6-9(7-5-8)13(17)18/h4-7H,1-3H2,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUGLIZRNPFEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-64-7 |
Source
|
Record name | 4'-NITROGLUTARANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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